(4-Bromobutyl)boronic acid

Übersicht

Beschreibung

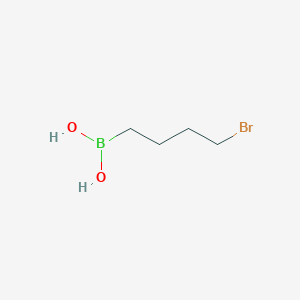

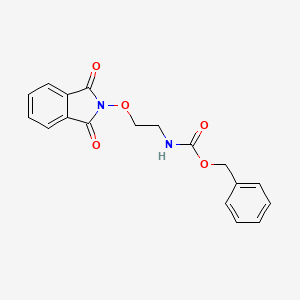

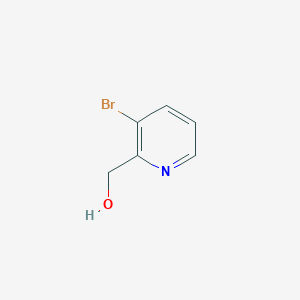

“(4-Bromobutyl)boronic acid” is an organic compound with the molecular formula C4H10BBrO2 . It is used as a reactant for the stereoselective preparation of chiral tertiary alkylamines via amination with tetrachlorosilane and alkyl azides .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The molecular structure of “(4-Bromobutyl)boronic acid” consists of a boron atom bonded to three oxygen atoms and a four-carbon chain with a bromine atom attached .Chemical Reactions Analysis

Boronic acids, including “(4-Bromobutyl)boronic acid”, are known for their utility in various chemical reactions. They are often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .Physical And Chemical Properties Analysis

“(4-Bromobutyl)boronic acid” has a molecular weight of 180.84 g/mol . It has a melting point range of 73.0 - 83.0 °C .Wissenschaftliche Forschungsanwendungen

-

Sensing Applications

- Field : Chemistry

- Application Summary : Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . They can be used in homogeneous assays or heterogeneous detection .

- Methods : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

- Results : During 2013, the established area of synthetic receptors for low molecular compounds was further developed, in particular, some novel detection methodologies were introduced .

-

Fluorescent Sensors

- Field : Biochemistry

- Application Summary : Boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances . They can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, thus resulting in significant fluorescence changes .

- Methods : This phenomenon is used to fabricate a variety of fluorescent sensors .

- Results : These sensors can detect carbohydrates such as glucose, ribose, and sialyl Lewis A/X, and other substances including catecholamines, reactive oxygen species, and ionic compounds .

-

Catalysts and Building Blocks

- Field : Organic Chemistry

- Application Summary : Borinic acid derivatives have been used for several applications such as catalysts for regioselective activation of polyols or epoxide opening . They also serve as building blocks in double Suzuki coupling .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction or process being carried out .

- Results : The outcomes obtained would also depend on the specific reaction or process .

-

Reactant for Stereoselective Preparation

- Field : Organic Chemistry

- Application Summary : (4-Bromobutyl)boronic acid can be used as a reactant for the stereoselective preparation of chiral tertiary alkylamines via amination with tetrachlorosilane and alkyl azides .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction or process being carried out .

- Results : The outcomes obtained would also depend on the specific reaction or process .

-

Design of Boronic Acid-based Autotaxin Inhibitors

- Field : Biochemistry

- Application Summary : Boronic acid derivatives, such as 4-(Bromomethyl)phenylboronic acid, have been used in the design of boronic acid-based autotaxin inhibitors .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction or process being carried out .

- Results : The outcomes obtained would also depend on the specific reaction or process .

-

Palladium Catalyzed Suzuki-Miyaura Cross-couplings

- Field : Organic Chemistry

- Application Summary : Boronic acids, such as 4-Bromophenylboronic acid, are used as reagents for palladium catalyzed Suzuki-Miyaura cross-couplings .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction or process being carried out .

- Results : The outcomes obtained would also depend on the specific reaction or process .

-

Carbohydrate Chemistry and Glycobiology

- Field : Biochemistry

- Application Summary : Boronic acid-functionalised materials demonstrate their crucial role in carbohydrate chemistry and glycobiology, especially the areas of analysis, separation, protection, and activation .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction or process being carried out .

- Results : The outcomes obtained would also depend on the specific reaction or process .

-

Boronic Acid-Containing Hydrogels

- Field : Material Science

- Application Summary : Boronic acid-containing hydrogels are important intelligent materials .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction or process being carried out .

- Results : The outcomes obtained would also depend on the specific reaction or process .

-

Synthesis of Boronated Phosphonium Salts

- Field : Organic Chemistry

- Application Summary : 4-(Bromomethyl)phenylboronic acid has been used in the synthesis of boronated phosphonium salts .

- Methods : The specific methods of application or experimental procedures would depend on the specific reaction or process being carried out .

- Results : The outcomes obtained would also depend on the specific reaction or process .

Safety And Hazards

“(4-Bromobutyl)boronic acid” is classified as a hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively .

Zukünftige Richtungen

Boronic acids, including “(4-Bromobutyl)boronic acid”, are increasingly being utilized in diverse areas of research. Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications. They are also being explored for their potential in biological labelling, protein manipulation and modification, separation, and the development of therapeutics .

Eigenschaften

IUPAC Name |

4-bromobutylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BBrO2/c6-4-2-1-3-5(7)8/h7-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJXKSGBEKVCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCBr)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558816 | |

| Record name | (4-Bromobutyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromobutyl)boronic acid | |

CAS RN |

61632-72-2 | |

| Record name | (4-Bromobutyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)